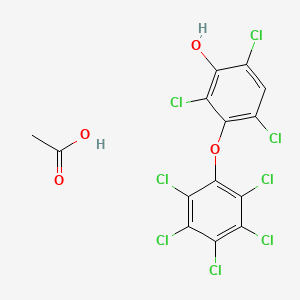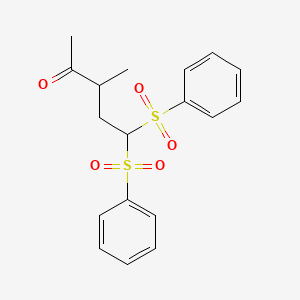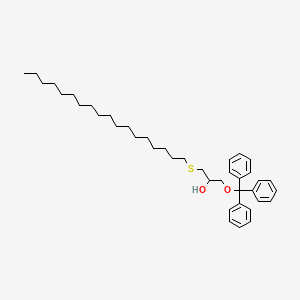
Acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol is a complex organic compound that belongs to the class of chlorophenoxy acids. This compound is characterized by the presence of multiple chlorine atoms attached to phenolic and acetic acid moieties. It is known for its significant applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol typically involves the chlorination of phenolic compounds followed by esterification with acetic acid. The reaction conditions often require the presence of catalysts such as red phosphorus or other halogenation agents to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes where phenolic precursors are treated with chlorine gas in the presence of catalysts. The resulting chlorinated phenols are then esterified with acetic acid under controlled conditions to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated phenolic compounds, quinones, and other derivatives that have significant applications in different fields .
Wissenschaftliche Forschungsanwendungen
Acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals
Wirkmechanismus
The mechanism of action of acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, leading to the disruption of metabolic processes. Additionally, it can interact with cellular membranes, affecting their integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloroacetic acid: An analogue of acetic acid with three chlorine atoms, used in biochemistry and cosmetic treatments.
2,4,5-Trichlorophenoxyacetic acid: A herbicide used to defoliate broad-leafed plants.
Triclopyr: A systemic foliar herbicide used to control broadleaf weeds.
Uniqueness
Acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol is unique due to its high degree of chlorination and its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
90986-23-5 |
|---|---|
Molekularformel |
C14H6Cl8O4 |
Molekulargewicht |
521.8 g/mol |
IUPAC-Name |
acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol |
InChI |
InChI=1S/C12H2Cl8O2.C2H4O2/c13-2-1-3(14)11(9(20)10(2)21)22-12-7(18)5(16)4(15)6(17)8(12)19;1-2(3)4/h1,21H;1H3,(H,3,4) |
InChI-Schlüssel |
LZXNFYIVTUSWGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=C(C(=C(C(=C1Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Acetyloxy)-5-bromo-3-methoxyphenyl]methanediyl diacetate](/img/structure/B14363466.png)
![2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate](/img/structure/B14363469.png)









![9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane](/img/structure/B14363532.png)
